![molecular formula C11H11ClN2O B018865 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 41078-70-0](/img/structure/B18865.png)
3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is an organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones This compound is characterized by the presence of a chloroethyl group at the third position, a methyl group at the second position, and a pyrido[1,2-a]pyrimidin-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 2-chloroethylamine under appropriate reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Reduction of the pyrido[1,2-a]pyrimidin-4-one core can yield dihydropyrido[1,2-a]pyrimidin-4-one derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions (room temperature to 80°C) in solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be employed under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used under appropriate conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives such as azido, thiocyano, or amino derivatives can be formed.
Oxidation Products: Oxidation can yield hydroxylated or ketone derivatives.
Reduction Products: Reduction can produce dihydropyrido[1,2-a]pyrimidin-4-one derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several biological activities, making it a candidate for further study in therapeutic applications:
- Antitumor Activity:
- Antimicrobial Properties:
- Cytotoxic Effects:
Pharmaceutical Applications
The unique chemical structure of this compound allows it to interact with biological targets effectively. Its applications in pharmaceuticals include:
- Drug Development:
- Reference Standards:
Case Studies
Case Study 1: Antitumor Mechanism Investigation
A study published in Acta Crystallographica investigated the structural properties and biological activity of the compound. The findings highlighted its ability to form hydrogen bonds and π–π interactions, which are crucial for its antitumor activity .
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing derivatives of this compound to evaluate their biological activities. Several derivatives exhibited enhanced potency against cancer cell lines compared to the parent compound, suggesting avenues for drug development .
Mechanism of Action
The mechanism of action of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. In the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific biological target and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: This compound is a closely related derivative with similar biological activities.
2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the chloroethyl group but shares the core structure and some biological properties.
3-(2-bromoethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Similar to the target compound but with a bromoethyl group instead of a chloroethyl group.
Uniqueness
3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the chloroethyl group, which imparts specific reactivity and biological activity. This compound’s ability to undergo various substitution reactions and its potential as an antibacterial and enzyme inhibitor make it a valuable target for further research and development.
Biological Activity
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, with the CAS number 41078-70-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, supported by data tables and research findings.
The compound's molecular formula is with a molecular weight of approximately 222.67 g/mol. It features a chloroethyl group which is significant for its biological interactions. Below is a summary of its chemical identifiers:
Property | Value |
---|---|
CAS Number | 41078-70-0 |
Molecular Formula | C11H11ClN2O |
Molecular Weight | 222.67 g/mol |
Melting Point | 144°C - 148°C |
Appearance | White to light yellow powder |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that introduce the chloroethyl and methyl groups into the pyrido-pyrimidine framework. The detailed synthesis pathways can vary, but they often include the use of specific reagents and catalysts to achieve high yields and purity.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. The mechanism often involves interference with DNA synthesis or repair processes.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. For example, it has been reported to show activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest moderate to good efficacy compared to standard antimicrobial agents.
Case Studies
- Antitumor Efficacy in Cell Lines : A study evaluated the effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 20 µM for MCF-7 cells.
- Antimicrobial Screening : Another study screened various derivatives of pyrido[1,2-a]pyrimidin-4-one against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC of 32 µg/mL against S. aureus, indicating promising potential as an antimicrobial agent.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, emphasizing the importance of substituents on the pyridine ring for enhancing biological activity. The following table summarizes some key findings from recent research:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via nucleophilic alkylation reactions. A common method involves reacting 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives with 2-chloroethylating agents under reflux in solvents like methyl isobutyl ketone. For example, sodium carbonate and sodium iodide are used as bases and catalysts, respectively, to facilitate the substitution reaction at the 3-position of the pyrimidinone core . Phase-transfer catalysis (PTC) with tetrabutylammonium bromide and potassium carbonate can improve alkylation efficiency, particularly for halogenated intermediates . Yield optimization (up to 83%) is achieved through chromatographic purification (e.g., silica gel with ethyl acetate/methanol eluants) .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural elucidation. The compound crystallizes in an orthorhombic system (space group P2₁2₁2₁) with unit cell parameters a = 4.2546 Å, b = 11.6274 Å, c = 20.604 Å. The SHELX software suite (e.g., SHELXL for refinement) is used to analyze bond distances, angles, and intermolecular interactions . Weak C–H···N and C–H···Cl hydrogen bonds, along with π-π stacking of the fused pyrido-pyrimidinone system, stabilize the crystal lattice. The planar pyrimidinone ring (max deviation: 0.0148 Å) facilitates these interactions .
Q. What validated analytical methods ensure purity and stability of this compound under varying conditions?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection is standard for purity assessment. Mass spectrometry (exact mass: 222.67 g/mol) and Fourier-transform infrared (FT-IR) spectroscopy validate molecular structure via characteristic carbonyl (C=O) and aromatic stretching frequencies . Stability studies under thermal and hydrolytic stress (e.g., 40–90°C, pH 1–13) should employ accelerated degradation protocols, monitored by thin-layer chromatography (TLC) or NMR to detect decomposition products .
Advanced Research Questions
Q. How can computational methods predict the interaction of this compound with biological targets like aldose reductase (ALR2)?
Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina, GOLD) are employed to model ligand-target interactions. The pyrido-pyrimidinone scaffold’s planar structure allows π-π stacking with aromatic residues in ALR2’s active site, while substituents like the 2-methyl and 3-chloroethyl groups modulate binding affinity. Density functional theory (DFT) calculations (e.g., GAUSSIAN03) optimize geometries and electrostatic potentials, revealing critical hydrogen bonds between the carbonyl oxygen and catalytic residues (e.g., Tyr48) . Validation against experimental IC₅₀ values (micromolar range) ensures predictive accuracy .
Q. How can contradictions in reported biological activities of derivatives be resolved?
Methodological Answer: Discrepancies often arise from assay variability (e.g., cell lines, enzyme sources). Standardized protocols (e.g., ALR2 inhibition assays using recombinant human enzyme) and structure-activity relationship (SAR) studies are critical. For example, hydroxyl or catechol moieties at the 6- or 9-positions enhance ALR2 inhibition, while methylating these groups abolishes activity . Cross-validation using orthogonal assays (e.g., antioxidant activity via DPPH radical scavenging) clarifies mechanistic contributions .
Q. What safety protocols are required for handling this compound given its toxicity profile?
Methodological Answer: The compound is classified under GHS as Acute Toxicity Category 3 (H301: toxic if swallowed) and Skin Sensitization Category 1 (H317). Handling requires PPE (gloves, goggles), fume hood use, and adherence to REACH regulations. Waste disposal must follow aquatic chronic toxicity guidelines (H411) due to environmental persistence . Acute toxicity studies in rodents (LD₅₀ determination) and Ames tests for mutagenicity are recommended for preclinical safety assessment .
Q. How does the 3-chloroethyl substituent influence reactivity in downstream derivatization?
Methodological Answer: The 3-chloroethyl group serves as a leaving group in nucleophilic substitutions, enabling conjugation with amines (e.g., piperidine derivatives in antipsychotic drug synthesis). Kinetic studies under varying pH and temperature reveal that polar aprotic solvents (e.g., DMF) and iodide catalysts (e.g., KI) accelerate SN2 reactions, as seen in risperidone synthesis . Competition with elimination pathways (e.g., dehydrohalogenation) is minimized by maintaining low temperatures (<90°C) and excess nucleophile .
Q. What crystallographic challenges arise when refining structures of halogenated pyrido-pyrimidinones?
Methodological Answer: Halogen atoms (e.g., Cl) introduce high electron density, complicating charge density modeling. Anisotropic refinement in SHELXL accounts for Cl displacement parameters, while Hirshfeld surface analysis quantifies Cl···H interactions. Twinning or disorder, common in flexible chloroethyl chains, is resolved using TWINABS and SQUEEZE algorithms to model solvent-accessible voids .
Properties
IUPAC Name |
3-(2-chloroethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTGLYCNMGGMKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194041 | |
Record name | 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41078-70-0 | |
Record name | 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41078-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041078700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.